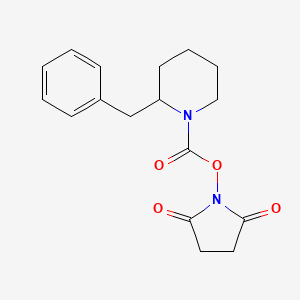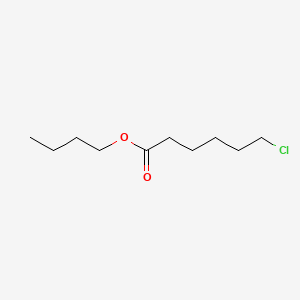
Disodium 3-hydroxy-5-sulphonato-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3-hydroxy-5-sulphonato-2-naphthoate is a chemical compound known for its unique properties and applications in various fields. It is a disodium salt of a naphthalene derivative, characterized by the presence of hydroxyl and sulfonate groups attached to the naphthalene ring. This compound is often used in the production of dyes and pigments due to its vibrant color and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-5-sulphonato-2-naphthoate typically involves the sulfonation of 3-hydroxy-2-naphthoic acid. The reaction is carried out by treating 3-hydroxy-2-naphthoic acid with sulfuric acid under controlled temperature conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods before being packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 3-hydroxy-5-sulphonato-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 3-hydroxy-5-sulphonato-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of disodium 3-hydroxy-5-sulphonato-2-naphthoate involves its interaction with various molecular targets. The hydroxyl and sulfonate groups play a crucial role in its binding affinity and reactivity. The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. The pathways involved include hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
Disodium 3-hydroxy-5-sulphonato-2-naphthoate can be compared with other similar compounds such as:
Disodium 1-hydroxy-2-naphthoate: Similar structure but different position of the hydroxyl group.
Disodium 3-hydroxy-4-sulphonato-2-naphthoate: Similar structure but different position of the sulfonate group.
Disodium 3-hydroxy-5-carboxylato-2-naphthoate: Similar structure but with a carboxylate group instead of a sulfonate group.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
84145-65-3 |
|---|---|
Molekularformel |
C11H6Na2O6S |
Molekulargewicht |
312.21 g/mol |
IUPAC-Name |
disodium;6-carboxy-7-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H8O6S.2Na/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17;;/h1-5,12H,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI-Schlüssel |
BTJIGRWQKPAMPR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)[O-])[O-])C(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


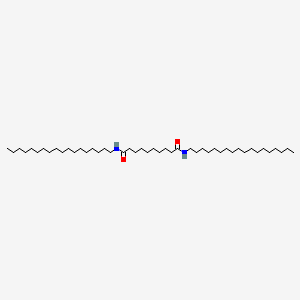
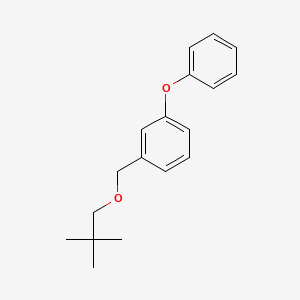
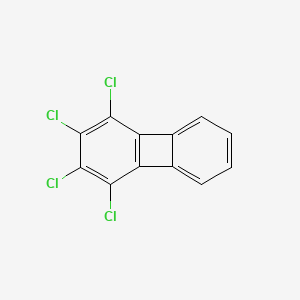
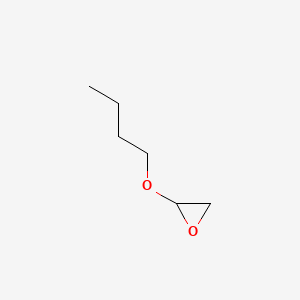
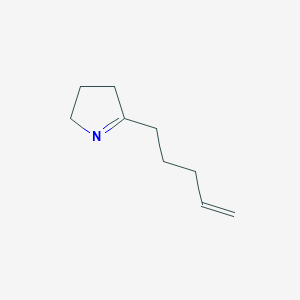

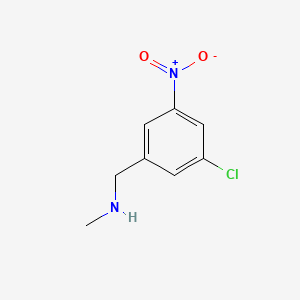
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)


